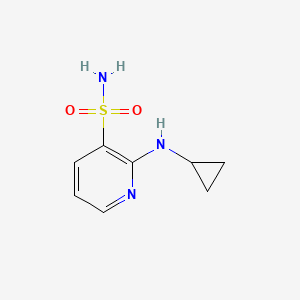
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- is an organic compound characterized by the presence of a dimethylamino group, a fluoro substituent, and a methylphenyl group attached to a propen backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde, dimethylamine, and a fluorinating agent.
Formation of the Propen Backbone: The propen backbone can be formed through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Functional Groups: The dimethylamino group and the fluoro substituent are introduced through nucleophilic substitution reactions, using reagents like dimethylamine and a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing purification techniques like distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution, and fluorinating agents like DAST for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It could be used in the development of novel materials with unique properties.
Biological Studies: The compound may serve as a probe or reagent in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(Dimethylamino)-2-Chloro-1-(4-Methylphenyl)-2-Propen-: Similar structure with a chloro substituent instead of a fluoro group.
(2Z)-3-(Dimethylamino)-2-Bromo-1-(4-Methylphenyl)-2-Propen-: Similar structure with a bromo substituent instead of a fluoro group.
Uniqueness
The presence of the fluoro substituent in (2Z)-3-(Dimethylamino)-2-Fluoro-1-(4-Methylphenyl)-2-Propen- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
(Z)-2-fluoro-N,N-dimethyl-3-(4-methylphenyl)prop-1-en-1-amine |
InChI |
InChI=1S/C12H16FN/c1-10-4-6-11(7-5-10)8-12(13)9-14(2)3/h4-7,9H,8H2,1-3H3/b12-9- |
InChI Key |
LRHJWKRSMAKWFP-XFXZXTDPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=C/N(C)C)/F |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=CN(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


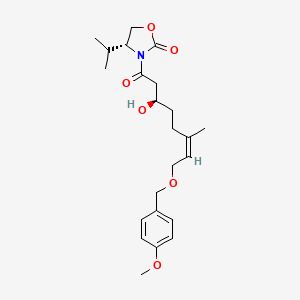
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12852966.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
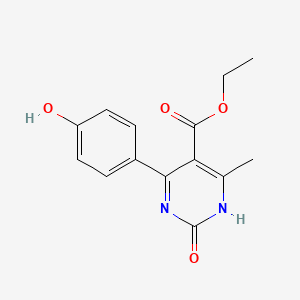
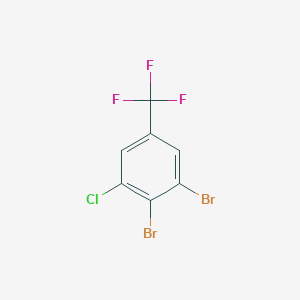




![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
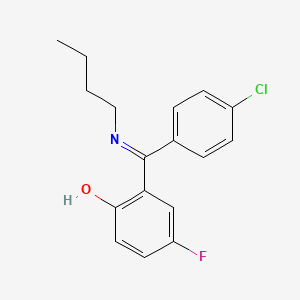
![5-[3-(4-Methoxy-2-methyl-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12853026.png)
